Enhanced Lipophilicity (XLogP3 +0.5) Versus Des-Methyl Analog Confers Improved Predicted Membrane Permeability
The target compound possesses a computed XLogP3 of 0.5, while its direct des-methyl analog, aziridin-1-yl(pyridin-3-yl)methanone (CAS 13096-22-5), has an XLogP3 of 0 [1][2]. This +0.5 log-unit increase corresponds to a roughly 3-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability without violating the Rule-of-Three guidelines for fragment-based screening libraries.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Aziridin-1-yl(pyridin-3-yl)methanone (CAS 13096-22-5): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +0.5 (approx. 3× higher partitioning) |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2025.04.14 release) [1][2] |
Why This Matters
For scientists procuring fragment libraries, a 0.5 logP increment is often sufficient to shift a compound from below to within the optimal lipophilicity range (0–3) for cellular target engagement screens.
- [1] PubChem Compound Summary for CID 71425453, (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71425453 (accessed 2026-05-10). View Source
- [2] PubChem Compound Summary for CID 202690, Pyridine, 3-(1-aziridinylcarbonyl)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/202690 (accessed 2026-05-10). View Source
